molecular formula C14H10O2 B2719025 Biphenyl-3,4'-dicarbaldehyde CAS No. 869959-13-7

Biphenyl-3,4'-dicarbaldehyde

Cat. No. B2719025
CAS RN: 869959-13-7
M. Wt: 210.232
InChI Key: XSIGOKCIGYXXPR-UHFFFAOYSA-N
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Description

Biphenyl-3,4’-dicarbaldehyde is a chemical compound with the molecular formula C14H10O2 . It has an average mass of 210.228 Da and a monoisotopic mass of 210.068085 Da .


Synthesis Analysis

Biphenyl-3,4’-dicarbaldehyde can be synthesized through various methods. For instance, it can be prepared by the self-condensation of bifunctional monomers . In another method, it was synthesized by heating 4,6-dichloro-1,3,5-triazin derivatives with a solution of o-dichlorobenzene (ODCB) with AlCl3, followed by adding a biphenyl solution of ODCB .


Molecular Structure Analysis

The molecular structure of Biphenyl-3,4’-dicarbaldehyde consists of two benzene rings linked at the [1,1’] position . It has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .


Chemical Reactions Analysis

Biphenyl-3,4’-dicarbaldehyde can participate in various chemical reactions. For example, it can undergo condensation with a dialdehyde longer than terephthalaldehyde (TPA) to produce dual-pore covalent organic frameworks (COFs) with larger pore sizes .


Physical And Chemical Properties Analysis

Biphenyl-3,4’-dicarbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 391.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 64.1±3.0 kJ/mol and a flash point of 146.8±22.9 °C . Its index of refraction is 1.643, and it has a molar refractivity of 64.4±0.3 cm3 .

Scientific Research Applications

  • Catalytic Reactions : Biphenyl-2,2′-dicarbaldehyde has been studied for its role in intramolecular catalysis, particularly in the Cannizzaro reaction, which is a type of redox reaction. This reaction is important in the field of organic synthesis and involves the transformation of aldehydes into alcohols and carboxylic acids (Abbaszadeh & Bowden, 1990).

  • Synthesis of Polyaromatic Compounds : Biphenyl-4,4′-dicarbaldehyde and its analogs have been synthesized using Suzuki–Miyaura cross-coupling reactions. These compounds are crucial in creating rigid polyaromatic structures, which have potential applications in materials science and nanotechnology (Kozakova, Buděšínský, & Hodačová, 2005).

  • Novel Unnatural Bichalcones Synthesis : Biphenyl-4,4′-dicarbaldehyde has been used in the synthesis of bichalcones, a class of organic compounds with potential pharmacological applications. These compounds were synthesized through Claisen-Schmidt condensation, indicating the versatility of biphenyl-3,4'-dicarbaldehyde in organic synthesis (Gurung, Kim, & Park, 2010).

  • Creation of Novel Probes for Biological Applications : A study demonstrated the design and synthesis of a novel fluorescence probe using biphenyl-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde, showcasing its application in the detection of biological molecules such as homocysteine. This illustrates the potential of this compound derivatives in biochemistry and medical diagnostics (Chu et al., 2019).

  • Synthesis of High-Performance Polymers : Certain amino aryl aldehyde compounds like 4,6-diaminobenzene-1,3-dicarbaldehyde have been explored for their use as monomers in the synthesis of high-performance polymers. The ease of polymerization of these monomers highlights the importance of biphenyl dicarbaldehydes in advanced materials science (Prinsloo, 2015).

  • Environmental Toxicology Studies : Biphenyl-2,2′,6,6′-tetracarbaldehyde, a derivative of biphenyl dicarbaldehyde, has been evaluated for its toxicological effects in environmental studies, particularly in the context of gap junction intercellular communication and neutrophil function. Such studies are essential for understanding the environmental impact of these compounds (Luster-Teasley et al., 2005).

  • Spectroscopic and Thermal Properties Analysis : The study of the physical, spectroscopic, and thermal properties of biphenyl and its derivatives is crucial for their application in various scientific domains. Such analysis helps in understanding the stability and reactivity of these compounds (Trivedi et al., 2015).

  • Pharmaceutical Synthesis and Molecular Docking Studies : Biphenyl ester derivatives have been synthesized and analyzed for their potential as tyrosinase inhibitors. Molecular docking studies further elucidate their mechanism of action, underscoring the relevance of biphenyl derivatives in pharmaceutical research (Kwong et al., 2017).

Safety and Hazards

Biphenyl-3,4’-dicarbaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of [1,1’-Biphenyl]-3,4’-dicarbaldehyde, also known as Biphenyl-3,4’-dicarbaldehyde, are the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, Biphenyl-3,4’-dicarbaldehyde can potentially influence the immune system’s ability to recognize and destroy cancer cells .

Mode of Action

Biphenyl-3,4’-dicarbaldehyde interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This inhibition can prevent the suppression of the immune response against cancer cells, allowing the immune system to more effectively attack and destroy these cells .

Biochemical Pathways

The action of Biphenyl-3,4’-dicarbaldehyde affects the PD-1/PD-L1 pathway . This pathway is involved in the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, Biphenyl-3,4’-dicarbaldehyde can enhance the immune system’s ability to recognize and destroy cancer cells .

Pharmacokinetics

It is known that small molecule inhibitors like biphenyl-3,4’-dicarbaldehyde generally have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties .

Result of Action

The molecular and cellular effects of Biphenyl-3,4’-dicarbaldehyde’s action primarily involve the enhancement of the immune system’s response to cancer cells. By inhibiting the interaction between PD-1 and PD-L1, Biphenyl-3,4’-dicarbaldehyde can prevent the suppression of the immune response, allowing the immune system to more effectively recognize and destroy cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Biphenyl-3,4’-dicarbaldehyde. It is generally understood that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of many chemical compounds .

properties

IUPAC Name

3-(4-formylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIGOKCIGYXXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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